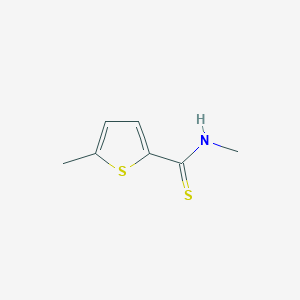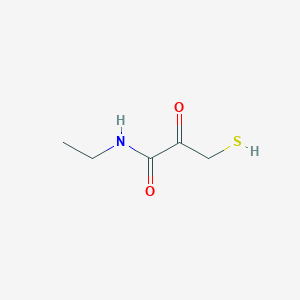
ethyl(trimethyl)phosphanium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(trimethyl)phosphanium;gold is a chemical compound with the molecular formula C₅H₁₄AuP It is a gold complex where the gold atom is coordinated to an ethyl(trimethyl)phosphanium ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(trimethyl)phosphanium;gold typically involves the reaction of gold precursors with ethyl(trimethyl)phosphanium ligands. One common method is the reaction of gold(I) chloride with ethyl(trimethyl)phosphanium chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, are essential to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl(trimethyl)phosphanium;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental gold.
Substitution: The ethyl(trimethyl)phosphanium ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce elemental gold or gold(I) complexes with different ligands.
Scientific Research Applications
Ethyl(trimethyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Medicine: Research is ongoing into its use as an anti-cancer agent due to its ability to interact with biological molecules.
Industry: It is used in the electronics industry for the deposition of gold films and coatings.
Mechanism of Action
The mechanism of action of ethyl(trimethyl)phosphanium;gold involves its interaction with molecular targets such as proteins and nucleic acids. The gold atom can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine;gold: Similar in structure but with different ligands.
Triphenylphosphine;gold: Contains triphenylphosphine ligands instead of ethyl(trimethyl)phosphanium.
Dimethylphosphine;gold: Another related compound with dimethylphosphine ligands.
Uniqueness
Ethyl(trimethyl)phosphanium;gold is unique due to the specific electronic and steric properties imparted by the ethyl(trimethyl)phosphanium ligand. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from other gold complexes.
Properties
CAS No. |
148137-39-7 |
|---|---|
Molecular Formula |
C5H14AuP+ |
Molecular Weight |
302.10 g/mol |
IUPAC Name |
ethyl(trimethyl)phosphanium;gold |
InChI |
InChI=1S/C5H14P.Au/c1-5-6(2,3)4;/h5H2,1-4H3;/q+1; |
InChI Key |
QBDDYUNUSQKDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](C)(C)C.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
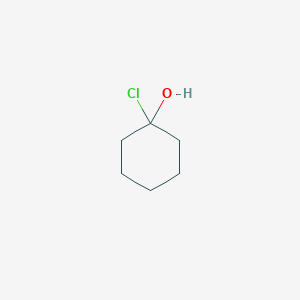
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
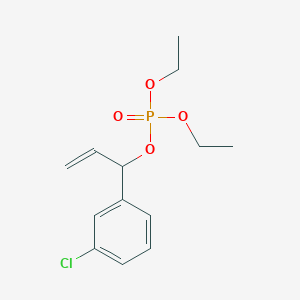
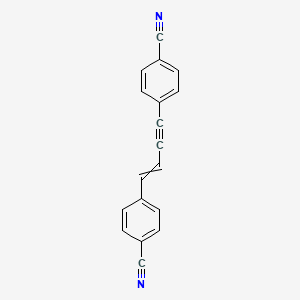
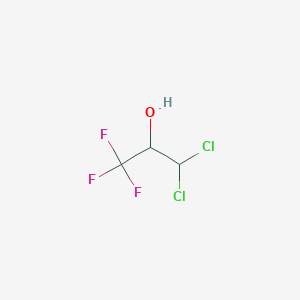
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
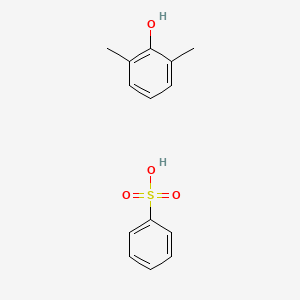
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
